IACS-010759, also known as IACS-10759, is a novel compound developed at the MD Anderson Cancer Center's Institute for Applied Cancer Science. It is primarily designed as an inhibitor of oxidative phosphorylation, targeting mitochondrial complex I. This compound has garnered attention for its potential in treating various cancers, particularly acute myeloid leukemia and solid tumors, by disrupting energy metabolism in cancer cells.
The development of IACS-010759 was a collaborative effort at the MD Anderson Cancer Center, where researchers aimed to create a targeted therapeutic that could effectively inhibit tumor growth through metabolic interference. The compound's synthesis and biological evaluations have been documented in several studies, highlighting its efficacy and mechanism of action against cancer cell lines and patient-derived samples .
IACS-010759 is classified as an oxidative phosphorylation inhibitor. It falls under the category of small-molecule drugs that specifically target mitochondrial functions, making it a part of a growing class of therapeutics aimed at altering cancer metabolism to inhibit tumor growth.
The synthesis of IACS-010759 involves a multi-step chemical process that has been optimized for yield and purity. The initial steps typically include the formation of key intermediates through standard organic reactions such as coupling and cyclization. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of any impurities.
The specific synthetic route has not been fully disclosed in public literature, but it generally involves:
IACS-010759 has a complex molecular structure characterized by its interactions with mitochondrial components. While the exact structural formula is proprietary, it features functional groups that enhance its binding affinity to mitochondrial complex I.
Molecular modeling studies suggest that IACS-010759 binds effectively to the active site of complex I, disrupting its function and leading to decreased ATP production in cancer cells. This mechanism is pivotal in its role as an anticancer agent.
IACS-010759 primarily acts through inhibition of oxidative phosphorylation. This involves:
Experimental studies have demonstrated that treatment with IACS-010759 results in significant changes in cellular metabolism:
The mechanism by which IACS-010759 exerts its effects involves several key steps:
Clinical trials have shown that patients treated with IACS-010759 exhibit significant metabolic changes in their leukemic blasts, including alterations in nucleotide pools and increased levels of metabolic precursors . These changes correlate with reduced disease burden in some cases but highlight the complexity of tumor responses to metabolic inhibitors.
IACS-010759 is typically presented as a solid compound with specific melting points and solubility characteristics that facilitate its formulation into dosage forms suitable for clinical use.
The chemical stability of IACS-010759 under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies indicate that it maintains stability across a range of pH levels typical of human tissues .
Relevant data includes:
IACS-010759 has potential applications in various scientific fields:
IACS-10759 (chemical name: IACS-010759; synonyms: IACS-10759) is a small-molecule inhibitor with the molecular formula C₂₅H₂₅F₃N₆O₄S and a molecular weight of 562.56 g/mol [1] [5] [10]. Its structure features a trifluoromethoxy-phenyl core linked to a bicyclic heteroaromatic system containing pyrazole and oxadiazole rings, connected via a sulfonamide-piperidine moiety. This architecture positions it as a unique inhibitor of mitochondrial complex I [1] [6]. Key structural attributes include:
Table 1: Atomic Composition of IACS-10759
Element | Count | Role in Pharmacology |
---|---|---|
Carbon (C) | 25 | Hydrophobic core scaffolding |
Fluorine (F) | 3 | Enhances binding affinity |
Nitrogen (N) | 6 | Hydrogen bonding with complex I residues |
Oxygen (O) | 4 | Polarity modulation |
Sulfur (S) | 1 | Anchoring to ND1 subunit |
IACS-10759 exhibits poor aqueous solubility (<0.1 mg/mL in water) but high solubility in dimethyl sulfoxide (DMSO; 50–100 mg/mL, 88.9–177.8 mM) [2] [5] [6]. Stability studies indicate:
Table 2: Physicochemical Properties of IACS-10759
Property | Value | Preclinical Relevance |
---|---|---|
Aqueous Solubility | <0.1 mg/mL | Limits intravenous formulations |
DMSO Solubility | 88.9–177.8 mM | Enables in vitro stock solutions |
logP (Predicted) | ~3.5 | Moderate membrane permeability |
Stability (pH 7.4) | Hydrolysis-sensitive | Requires pharmacokinetic monitoring |
IACS-10759 demonstrates high oral bioavailability across preclinical species. In murine models, a single oral dose (1 mg/kg) achieves plasma concentrations of >8 nM, with a terminal half-life >24 hours [2] [6] [9]. Tissue distribution studies reveal:
Pharmacokinetic (PK) parameters were validated in phase I trials (NCT02882321, NCT03291938), where drug exposures >8 nM correlated with target engagement in peripheral blood mononuclear cells [4] [8].
Table 3: Pharmacokinetic Profile Across Species
Parameter | Mouse | Rat | Cynomolgus Monkey | Human (Phase I) |
---|---|---|---|---|
Oral Bioavailability | >90% | 85% | 78% | Not established |
Plasma Clearance | Low | Moderate | Low | Variable |
Half-life (t₁/₂) | >24 h | >24 h | >24 h | ~20 h |
AUC₀–∞ (1 mg/kg) | 450 ng·h/mL | 380 ng·h/mL | 420 ng·h/mL | Data confidential |
IACS-10759 is a potent and selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), with half-maximal inhibitory concentrations (IC₅₀) consistently <10 nM in cellular assays [1] [5] [6]. Key pharmacodynamic attributes include:
Notably, IACS-10759 exhibits >1,000-fold selectivity over other electron transport chain complexes (II–IV) and non-mitochondrial targets [1] [7]. This specificity was confirmed via photoaffinity labeling, where it bound exclusively to ND1 without cross-reacting with 49-kDa or PSST subunits [1].
Table 4: Complex I Inhibition Across Tumor Models
Cell Line | Tumor Type | IC₅₀ (nM) | Assay Endpoint |
---|---|---|---|
NCI-H460 | Non-small cell lung | 1.4 | Galactose-dependent viability |
Primary AML blasts | Acute myeloid leukemia | 5–10 | OCR suppression |
PDAC lines | Pancreatic cancer | 3–15 | Growth inhibition (CTG assay) |
Ovarian carcinoma | Ovarian cancer | 4–12 | Apoptosis (caspase-3 cleavage) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: